molecular formula C9H15NO B13201099 1-(1-Aminocyclobutyl)-3-methylbut-3-en-2-one

1-(1-Aminocyclobutyl)-3-methylbut-3-en-2-one

Cat. No.: B13201099
M. Wt: 153.22 g/mol
InChI Key: ZTYHWVZIUKWQMR-UHFFFAOYSA-N
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Description

1-(1-Aminocyclobutyl)-3-methylbut-3-en-2-one is a high-purity chemical compound offered for research and development purposes. This synthetic building block incorporates both a reactive enone system and a strained cyclobutylamine group, making it a valuable intermediate for exploring novel chemical spaces, particularly in medicinal chemistry and drug discovery. The unique structure of this compound allows researchers to investigate its potential as a key precursor in cycloaddition reactions or as a scaffold for the synthesis of more complex, stereochemically defined molecules. Its application is primarily focused on the development of new pharmaceutical candidates and agrochemicals. This product is intended for use by qualified laboratory professionals only. It is strictly for research purposes and is not classified as a drug, cosmetic, or for diagnostic use. Please refer to the safety data sheet for proper handling and storage instructions.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1-(1-aminocyclobutyl)-3-methylbut-3-en-2-one

InChI

InChI=1S/C9H15NO/c1-7(2)8(11)6-9(10)4-3-5-9/h1,3-6,10H2,2H3

InChI Key

ZTYHWVZIUKWQMR-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)CC1(CCC1)N

Origin of Product

United States

Preparation Methods

Preparation of 3-Methyl-2-butenoic Acid Intermediate

A critical precursor in the synthesis is 3-methyl-2-butenoic acid, prepared via oxidation of 3-methyl-2-butene aldehyde. The oxidation is catalyzed by metal oxides or salts (copper, chromium, silver, manganese, cobalt, or iron compounds) under controlled temperature and pressure conditions.

Key conditions and yields from patent CN101391948B:

Step Reactants & Catalysts Conditions Yield (%) Notes
1 2-methyl-3-butyne-2-alcohol, phenylformic acid, methyl ethyl diketone oxygen titanium, cuprous bromide 110-120 °C, 3 hours, stirring 90.5 Produces 3-methyl-2-butene aldehyde
2 3-methyl-2-butene aldehyde, manganese acetate or cuprous chloride 30-70 °C, bubbling air, 8-24 hours 82-85 Oxidation to 3-methyl-2-butenoic acid

The oxidation can be performed under atmospheric or pressurized air (0.1-0.3 MPa), with reaction temperatures ranging from 20 to 70 °C. Continuous air feeding improves yield and reduces side reactions. The process is environmentally friendly due to mild conditions and use of oxygen as oxidant.

Synthesis of 1-Aminocyclobutyl Fragment

While direct synthetic routes to 1-aminocyclobutyl moieties are less frequently detailed in public patents, typical methods involve:

  • Cyclobutane ring formation via cyclization reactions.
  • Introduction of amino groups through reductive amination or substitution reactions on cyclobutyl precursors.

The amine functionality is essential for subsequent coupling steps.

Coupling to Form this compound

The final assembly involves coupling the aminocyclobutyl moiety with the 3-methylbut-3-en-2-one fragment, typically via amide or ketone bond formation. A representative procedure from US patent US20100145013A1 includes:

  • Activation of carboxyl or keto groups using coupling agents such as 1-hydroxybenzotriazole hydrate (HOBT) or carbonyldiimidazole (CDI).
  • Reaction in organic solvents (ethyl acetate) at low temperatures (0-5 °C) to control stereochemistry.
  • Purification by sequential washing with aqueous acid/base solutions and crystallization.

This process yields the target compound as a white solid with moderate to good yields (~26.6% in one example), with the possibility of stereoisomer separation during crystallization.

Data Table Summarizing Key Preparation Parameters

Step No. Reaction Type Reactants/Catalysts Conditions Yield (%) Remarks
1 Oxidation 3-methyl-2-butene aldehyde, Cu/Co/Mn catalysts 30-70 °C, air bubbling, 8-24 h 82-85 Mild, environmentally friendly
2 Amination of cyclobutyl ring Cyclobutyl precursors, reductive amination reagents Variable, typically mild heating N/A Amination method varies by precursor
3 Coupling (ketone formation) Aminocyclobutyl intermediate, activated acid derivative, HOBT/CDI 0-5 °C, ethyl acetate solvent ~26.6 Controlled stereochemistry, crystallization

Chemical Reactions Analysis

Types of Reactions: 1-(1-Aminocyclobutyl)-3-methylbut-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the enone to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-Aminocyclobutyl)-3-methylbut-3-en-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which 1-(1-Aminocyclobutyl)-3-methylbut-3-en-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclobutyl ring and enone structure allow for specific binding interactions, which can modulate biological pathways. For example, the compound may inhibit certain enzymes by forming covalent bonds with active site residues, thereby altering enzyme activity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Molecular Formula Substituents/Modifications Key Properties/Activities Source/Application
1-(1-Aminocyclobutyl)-3-methylbut-3-en-2-one (Target) C₈H₁₃NO 1-aminocyclobutyl + α,β-unsaturated ketone Hypothetical: Potential bioactivity Synthetic intermediate (inferred)
3-Methylbut-3-en-2-one C₅H₈O Base enone structure Reactive dienophile in Robinson annulation Organic synthesis (e.g., cyclohexenones)
AP18 (4-(4-chlorophenyl)-3-methylbut-3-en-2-one oxime) C₁₁H₁₂ClNO Chlorophenyl + oxime TRPA1 channel antagonist (pain modulation) Neuroscience research
Diphenyl ether derivatives (e.g., compound 1 in ) C₂₁H₂₄O₄ Aryl ether + 3-methylbut-3-en-2-one Anti-MRSA activity (inhibition zones: 16–22 mm) Antimicrobial drug discovery
Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate C₁₉H₂₀N₄O₅ Aminocyclobutyl + pyrimidine scaffold Anticancer activity (IC₅₀: 14–15 µM vs. leukemia cells) Oncology research

Key Comparative Insights

Physicochemical Properties

  • Stability: Cyclobutane ring strain may render the target compound more reactive or prone to ring-opening under acidic/basic conditions compared to non-cyclic analogs .

Biological Activity

1-(1-Aminocyclobutyl)-3-methylbut-3-en-2-one is an organic compound characterized by its unique cyclobutyl ring and enone structure. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

PropertyValue
Molecular FormulaC9H15NO
Molecular Weight153.22 g/mol
IUPAC NameThis compound
InChI KeyZFLBPCRVROPMGW-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may function as an enzyme inhibitor , influencing various metabolic pathways:

  • Protein Synthesis Inhibition : The compound has been shown to promote mistranslation during protein synthesis, potentially leading to the inhibition of cell growth in certain cancer cell lines.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in drug development.

Anticancer Activity

Research indicates that this compound could serve as a lead compound in anticancer drug discovery. A study demonstrated its potential to inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .

Antimicrobial Properties

In vitro assays have shown that this compound possesses significant antimicrobial activity against a range of bacterial strains. The effectiveness is believed to stem from its ability to disrupt bacterial cell membranes or inhibit key metabolic pathways .

Case Study 1: Cancer Cell Line Inhibition

A recent study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity compared to standard chemotherapeutics. Mechanistic studies revealed that the compound induced apoptosis through caspase activation and mitochondrial dysfunction.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, indicating its potential as an alternative treatment for resistant bacterial infections .

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